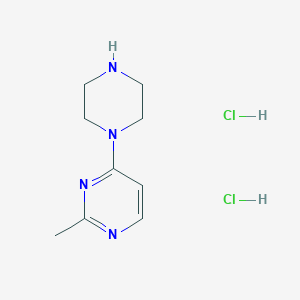

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

2-methyl-4-piperazin-1-ylpyrimidine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4.2ClH/c1-8-11-3-2-9(12-8)13-6-4-10-5-7-13;;/h2-3,10H,4-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXYRBLSKUXMTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperazine derivatives, including 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride, often involves cyclization reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives typically involves large-scale cyclization reactions using commercially available starting materials. The insertion of the piperazine moiety is often the last step, using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents .

Chemical Reactions Analysis

Piperazine Ring Functionalization

The secondary amines on the piperazine ring undergo characteristic reactions:

Acylation

Sulfonylation

Reductive Amination

-

Reacts with ketones (e.g., 1-methylpiperidin-4-one) using NaBH(OAc)₃ to extend the polyamine chain ( ).

Pyrimidine Ring Reactivity

The 2-methylpyrimidin-4-yl group participates in:

Nucleophilic Aromatic Substitution

-

The electron-deficient C-2 position undergoes substitution with amines under catalytic conditions.

-

Example : Cross-coupling with boronic acids (e.g., 1-methylpyrazole-4-boronic acid) via Suzuki-Miyaura reactions ( ).

Coordination Chemistry

-

Acts as a bidentate ligand through pyrimidine nitrogen and piperazine amines, forming stable complexes with transition metals like Cd(II) ( ).

Salt Formation and Stability

-

The dihydrochloride salt enhances aqueous solubility (critical for pharmaceutical applications).

-

Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage ( ).

Comparative Reactivity Table

| Reaction Type | Site of Reactivity | Key Reagents | Yield Range |

|---|---|---|---|

| Acylation | Piperazine N-H | NHS esters | 30–61% |

| Sulfonylation | Piperazine N-H | Sulfonyl chlorides | 56–84% |

| Cross-Coupling | Pyrimidine C-2 | Boronic acids/Pd catalysts | 21–26% |

Mechanistic Insights

Scientific Research Applications

Pharmacological Properties

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is characterized by its interaction with various biological targets, making it a candidate for multiple therapeutic applications. Its structural framework allows it to engage with receptors and enzymes involved in critical physiological processes.

Central Nervous System Disorders

Research indicates that 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride exhibits properties that could be beneficial in the treatment of central nervous system disorders. Its ability to modulate serotonin and dopamine pathways positions it as a potential candidate for developing treatments for conditions like depression and anxiety disorders .

Oncology

The compound has shown promise in oncology, particularly in targeting cancer cell viability. Studies have demonstrated that derivatives of piperazine compounds can inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis in cancerous cells, suggesting that 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride could be developed further as a chemotherapeutic agent .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis of piperazine derivatives that target PARP in human breast cancer cells. The findings indicated significant loss of cell viability upon treatment with these compounds, including those derived from 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride. The effective concentration (IC50) was determined to be around 18 μM, showcasing its potential as a lead compound for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antibacterial and anti-inflammatory activities of piperazine derivatives, including those related to methylpyrimidine structures. The results demonstrated that certain synthesized compounds exhibited potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, suggesting that the compound could also have applications in treating infections .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety often serves as a basic and hydrophilic group, optimizing the pharmacokinetic properties of the final molecule . It can act as a scaffold to arrange pharmacophoric groups in the proper position for interaction with target macromolecules .

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Piperazine Dihydrochloride Derivatives

Key Comparative Insights

Structural-Activity Relationships (SAR)

- Aromatic vs. Heterocyclic Substituents : Bulky aromatic groups (e.g., Trimetazidine’s trimethoxybenzyl) favor cardiovascular activity, while heterocyclic moieties (e.g., pyrimidine) may enhance nucleic acid interactions .

- Polar Functional Groups : Hydroxyethyl or ethoxyacetic acid groups (e.g., cetirizine, Compound II) improve solubility and target engagement .

Biological Activity

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride is characterized by a piperazine ring substituted with a 2-methylpyrimidine moiety. This structural configuration is crucial for its interaction with biological targets, influencing its pharmacokinetic properties.

The biological activity of this compound primarily involves its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various downstream effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The exact molecular targets vary depending on the context of use but often involve pathways related to cancer treatment and neuropharmacology.

Anticancer Properties

Numerous studies have demonstrated the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the catalytic activity of Poly (ADP-Ribose) Polymerase (PARP1), a key enzyme involved in DNA repair mechanisms. In vitro assays indicated that the compound significantly reduced cell viability in breast cancer cell lines, with an IC50 value reported at 18 µM .

In a comparative study, compounds structurally related to 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride exhibited varying degrees of cytotoxicity against different cancer cell lines, highlighting its potential as a lead compound for developing novel PARP inhibitors .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride | MCF-7 (Breast Cancer) | 18 |

| Olaparib (Standard PARP Inhibitor) | MCF-7 | 57.3 |

Neurological Effects

Research also indicates that this compound may have neuroprotective effects. Its interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. The piperazine moiety is known for enhancing blood-brain barrier permeability, which may facilitate central nervous system (CNS) drug delivery .

Case Studies

- Breast Cancer Treatment : A study evaluated the effects of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride on human breast cancer cells. The results demonstrated significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways .

- Neuropharmacological Applications : In a preclinical model assessing the compound's effects on neuronal cells, it was found to enhance neuronal survival under oxidative stress conditions, suggesting its potential use in neurodegenerative diseases .

Pharmacokinetics and ADMET Profile

The pharmacokinetic properties of 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride have been modeled using ADMET criteria (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico predictions indicate favorable absorption characteristics and moderate metabolic stability, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Methylpyrimidin-4-yl)piperazine dihydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, analogous piperazine derivatives are prepared by reacting 4-chloronitrobenzene with N-methylpiperazine under alkaline conditions, followed by dihydrochloride salt formation using HCl . Key reagents include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and activators such as HOAt (1-hydroxy-7-azabenzotriazole) to facilitate carboxyl group derivatization in related compounds . Reaction optimization may involve pH control (e.g., pH 8–9) and temperature monitoring (e.g., 25–40°C).

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Stability is influenced by environmental factors such as pH, temperature, and exposure to light. Store at 2–8°C in airtight, light-resistant containers. Avoid prolonged storage, as degradation can alter chemical properties or increase hazards . Safety protocols include using PPE (gloves, goggles) and working in a fume hood to mitigate inhalation risks. Disposal must comply with federal/state regulations for hazardous waste .

Q. What spectroscopic and chromatographic methods are recommended for characterization?

- Methodological Answer :

- NMR : Resolve protonation states by comparing chemical shifts in D₂O vs. DMSO-d₆; pH titration can clarify protonation discrepancies .

- HPLC : Use C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for purity assessment. Retention times and UV-Vis spectra (λ = 254 nm) aid in identifying impurities .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₉H₁₄Cl₂N₄: 249.07) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Studies : Conduct in vitro assays (e.g., receptor binding or enzyme inhibition) across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .

- Meta-Analysis : Compare studies using standardized protocols (e.g., cell lines, incubation times) to isolate variables causing discrepancies. For example, variations in cell permeability due to solvent choice (DMSO vs. saline) may explain activity differences .

- Structural Analogues : Test derivatives (e.g., 1-(3-methylbenzyl)piperazine) to determine if off-target interactions or metabolite formation contribute to conflicting data .

Q. What strategies optimize reaction yields when synthesizing derivatives?

- Methodological Answer :

- Catalytic Screening : Test Pd/C or Ni catalysts for coupling reactions; yields >80% are reported for similar piperazine derivatives using 5 mol% catalyst in ethanol at 60°C .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while additives like KI improve leaving-group displacement .

- Workup Protocols : Precipitation with cold diethyl ether or reverse-phase chromatography reduces byproduct contamination .

Q. Which advanced techniques detect trace impurities in this compound?

- Methodological Answer :

- LC-MS/MS : Quantify impurities (e.g., 1-(3-chlorophenyl)piperazine) at ppm levels using MRM (multiple reaction monitoring) modes .

- X-ray Crystallography : Resolve structural ambiguities (e.g., salt form confirmation) by analyzing single crystals grown via slow evaporation in ethanol/water .

- Thermogravimetric Analysis (TGA) : Monitor decomposition patterns (e.g., 5% weight loss at 150°C) to assess hydrate vs. anhydrous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.